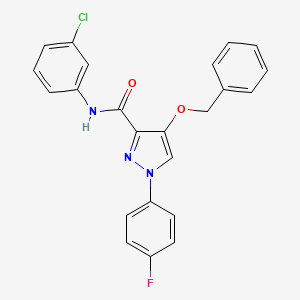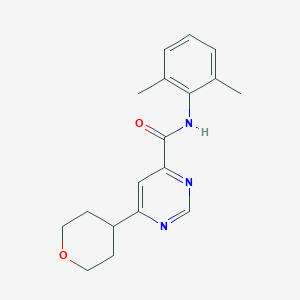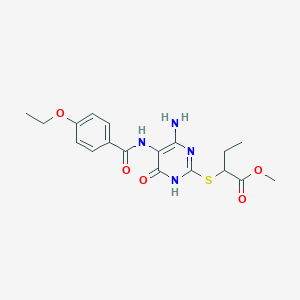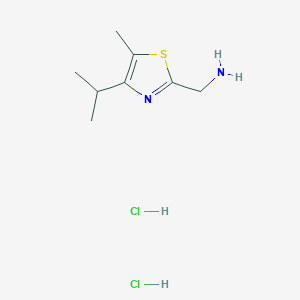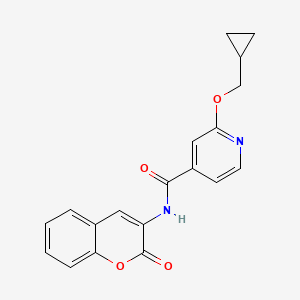
2-(cyclopropylmethoxy)-N-(2-oxo-2H-chromen-3-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is involved in the synthesis of various chemically related derivatives, such as thiazolidin-4-ones, which are formed from reactions with other chemical compounds. This process is significant for creating novel chemical entities with potential biological activities (Čačić et al., 2009).
- In a study focused on developing PET agents for Alzheimer's disease, derivatives of this compound were synthesized and evaluated for their potential in imaging GSK-3 enzyme, highlighting its application in neurodegenerative disease research (Gao, Wang, & Zheng, 2017).
Biological Activities
- Research has demonstrated the antibacterial properties of derivatives of this compound. These synthesized compounds have been found effective against various bacterial strains, indicating their potential use in developing new antibacterial agents (Behrami & Dobroshi, 2019).
- A study on 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives, related to this compound, revealed antineoplastic activities against human tumor cells, suggesting its relevance in cancer research (Gašparová et al., 2013).
Pharmaceutical Research
- The compound has been utilized in the synthesis of bis-chromenone derivatives, which were studied for their anti-proliferative activity against human cancer cells, indicating its potential application in cancer treatment research (Venkateswararao et al., 2014).
- In another study, bis-coumarin derivatives containing this compound were evaluated as selective inhibitors against certain human carbonic anhydrase isoforms, with cytotoxic effects on different cancer cell lines. This highlights its potential application in targeted cancer therapy (Kurt et al., 2019).
Future Directions
properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-(2-oxochromen-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-18(14-7-8-20-17(10-14)24-11-12-5-6-12)21-15-9-13-3-1-2-4-16(13)25-19(15)23/h1-4,7-10,12H,5-6,11H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDNZWNPRAKQAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1H-indazol-6-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2407374.png)
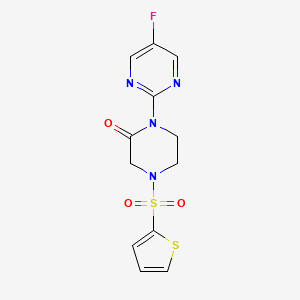

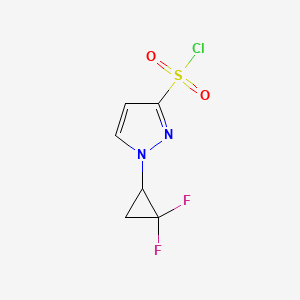
![4-ethyl-2,3-dioxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]piperazine-1-carboxamide](/img/structure/B2407380.png)
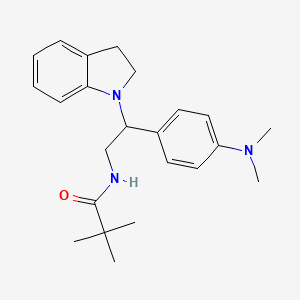
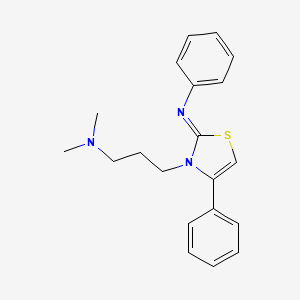
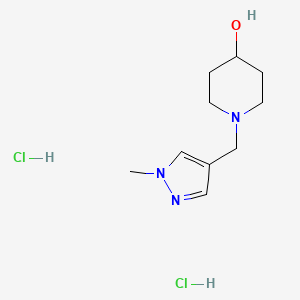
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2407388.png)
